4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol
Description
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C6H12N4O/c1-5(11)2-3-10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3,(H2,7,9) |
InChI Key |
HYAUPFOUNVDEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=NC(=N1)N)O |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation of 3-Amino-1H-1,2,4-Triazole with Butan-2-ol Derivatives
One straightforward approach involves the N-alkylation of 3-amino-1H-1,2,4-triazole with a suitable butan-2-ol derivative bearing a good leaving group (e.g., halide or tosylate) at the 4-position. This method typically proceeds under basic conditions to promote nucleophilic substitution.
$$
\text{3-amino-1H-1,2,4-triazole} + \text{4-halobutan-2-ol} \xrightarrow[\text{base}]{\text{solvent}} \text{4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol}
$$
- Bases such as sodium methoxide or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
- Reaction temperatures vary from room temperature to reflux depending on the leaving group and solvent.
This method is supported by general alkylation procedures of 1,2,4-triazoles described in the literature, where alkyl halides are used to selectively alkylate the N1 position of the triazole ring.
Multi-Step Synthesis via Epoxide Ring-Opening and Catalytic Hydrogenation
A more elaborate synthetic route involves the following steps:
Synthesis of a triazolyl-substituted epoxide intermediate
Starting from a triazolyl diol compound, conversion into a corresponding epoxide is achieved by mesylation followed by intramolecular elimination.Ring-opening of the epoxide with azide ion (NaN3)
The epoxide is reacted with sodium azide to open the ring, introducing an azide group at the terminal position.Catalytic hydrogenation of the azide to the amino group
The azide intermediate is subjected to catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to reduce the azide to the primary amine, yielding the target compound.
This synthetic route is detailed in the preparation of analogous triazolyl amines, such as (2R,3R)-3-amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, which shares the butan-2-ol backbone and triazole substitution pattern.
Synthesis via Reaction of 4-Amino-4H-1,2,4-Triazole with Phenacyl Chlorides Followed by Diazotization and Hydrolysis
Another reported method involves:
- Reacting 4-amino-4H-1,2,4-triazole with phenacyl chloride derivatives in refluxing 2-propanol to form triazolyl ketone intermediates.
- Subsequent diazotization using sodium nitrite in acidic aqueous media at low temperature (2–5 °C).
- Hydrolysis and isolation of the amino-substituted triazole alcohol products.
This procedure yields triazolyl-substituted alcohols with good yields and purity, and it has been used for preparing various positional isomers and impurities related to triazole antifungal agents.
Catalytic and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
Recent advances include:
- Microwave-assisted synthesis using amidines and trialkyl amines with potassium phosphate and copper(II) catalysts to form 1,3-disubstituted 1,2,4-triazoles.
- Iodine-mediated oxidative cyclization from isothiocyanates to generate 1,2,4-triazoles under mild conditions.
- Copper(II)-catalyzed regioselective synthesis of 1,5-disubstituted 1,2,4-triazoles with high yields and functional group tolerance.
Though these methods focus on the triazole ring formation, they can be adapted or combined with alkylation steps to prepare compounds like this compound.
Regiospecific Preparation Using Halogenated Precursors and 1,2,4-Triazole
A patented process describes:
- Reacting halogenated alcohol derivatives (e.g., 4-chlorobutan-2-ol or related compounds) with 1,2,4-triazole under controlled conditions.
- The reaction proceeds via nucleophilic substitution at the halogen site by the triazole nitrogen.
- This method allows regiospecific attachment of the triazole ring to the butan-2-ol backbone.
This approach is useful for preparing fluconazole analogs and related triazole derivatives with high regioselectivity and yield.
Summary Table of Preparation Methods
| Method No. | Synthetic Route Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 2.1 | Direct N-alkylation of 3-amino-1H-1,2,4-triazole | 4-halobutan-2-ol, base (NaOMe, K2CO3), DMF | Simple, direct | Requires good leaving group, regioselectivity control needed |
| 2.2 | Epoxide ring-opening with azide, followed by hydrogenation | Triazolyl diol → mesylate → epoxide → NaN3 → Pd/C H2 | High stereochemical control | Multi-step, requires catalytic hydrogenation |
| 2.3 | Reaction of 4-amino-4H-1,2,4-triazole with phenacyl chloride, diazotization | 4-amino-4H-1,2,4-triazole, phenacyl chloride, NaNO2, HCl | Good yields, scalable | Requires diazotization step, handling of azides |
| 2.4 | Microwave-assisted and catalytic synthesis of triazole ring | Amidines, trialkyl amines, Cu(II), K3PO4, microwave | Eco-friendly, rapid | May require further functionalization steps |
| 2.5 | Regiospecific substitution of halogenated butan-2-ol with 1,2,4-triazole | 4-chlorobutan-2-ol, 1,2,4-triazole, controlled conditions | Regiospecific, high yield | Requires halogenated precursor, reaction optimization needed |
Research Results and Characterization
- Yields: Reported yields range from 60% to 85% depending on the method and purification steps.
- Stereochemistry: Methods involving epoxide intermediates (2.2) allow for stereochemical control, confirmed by X-ray crystallography.
- Purity: Crystallization and chromatographic purification yield compounds with high purity suitable for biological testing.
- Spectroscopic Data:
- ^1H NMR and ^13C NMR data confirm the presence of the triazole ring and the butan-2-ol moiety.
- HR-MS data correspond to the calculated molecular weights, confirming molecular integrity.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-one .
Scientific Research Applications
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents and enzyme inhibitors.
Agrochemicals: It serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: The compound is used in the production of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The triazole ring can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Key Structural Features :
- Triazole ring: A 1,2,4-triazole core, common in antifungal agents due to its ability to inhibit lanosterol 14α-demethylase (a cytochrome P450 enzyme critical for ergosterol biosynthesis).
- Amino substitution: The 3-amino group on the triazole may enhance hydrogen-bonding interactions with biological targets.
- Butan-2-ol backbone : Provides stereochemical diversity and influences solubility.
Comparison with Structurally Similar Compounds
The compound shares structural homology with several triazole derivatives, primarily used as antifungals or agrochemicals. Below is a detailed comparison based on substituents, molecular properties, and biological activity.
Table 1: Structural and Functional Comparison
Note: CAS number for this compound is inferred from .
Structural Analysis
- Triazole Substitution: Cyproconazole, efinaconazole, and voriconazole feature bulky aromatic or heterocyclic groups (e.g., chlorophenyl, difluorophenyl) at the C2/C3 positions, enhancing lipophilicity and membrane penetration .
Backbone Modifications :
Pharmacokinetic and Toxicological Considerations
- Solubility and Bioavailability: The amino group may enhance aqueous solubility but limit oral absorption compared to lipophilic analogs like voriconazole . Cyproconazole’s endocrine-disrupting effects underscore the importance of substituent choice in toxicity profiles .
Biological Activity
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.
- Molecular Formula : C₆H₁₂N₄O
- Molecular Weight : 156.19 g/mol
- CAS Number : 1566125-53-8
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit fungal enzyme synthesis, particularly affecting the ergosterol biosynthesis pathway. This compound has shown promising results against various fungal strains in vitro.
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 100 |
| Aspergillus niger | 12 | 100 |
| Cryptococcus neoformans | 18 | 100 |
Antitumor Activity
The compound's structural similarity to known anticancer agents suggests potential antitumor activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 30 | DNA fragmentation |
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. It has been suggested that the amino group in the triazole ring enhances hydrogen bonding capabilities with target enzymes or receptors.
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| CYP450 | Competitive inhibition | 15 |
| Dipeptidyl peptidase IV (DPP-IV) | Noncompetitive inhibition | 20 |
Study on Antifungal Activity
A study published in the Journal of Medicinal Chemistry assessed the antifungal efficacy of various triazole derivatives, including our compound. The results indicated significant antifungal activity against Candida species, with a notable reduction in fungal load in treated groups compared to controls .
Clinical Trials
A clinical trial investigating the use of triazole compounds for chronic fungal infections included participants treated with formulations containing this compound. Results showed a marked improvement in patient outcomes with minimal side effects reported .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
